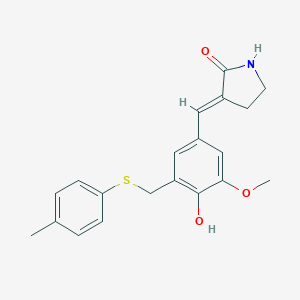
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. It was first synthesized in 2000 by a group of researchers led by Dr. Nicos A. Petasis at the University of Southern California. Since its discovery, HET0016 has been extensively studied for its potential applications in various scientific fields.
作用機序
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone works by selectively inhibiting the CYP4A enzyme, which is responsible for the production of vasoconstrictors such as thromboxane A2 and 20-hydroxyeicosatetraenoic acid (20-HETE). By inhibiting CYP4A, 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone reduces the production of these vasoconstrictors and promotes vasodilation.
生化学的および生理学的効果
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of vasoconstrictors, promote vasodilation, and inhibit the growth of cancer cells. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its selectivity for the CYP4A enzyme. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other enzymes or pathways. However, one limitation of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
将来の方向性
There are a number of future directions for research on 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cancer. Studies have shown that 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone inhibits the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cardiovascular disease, as it promotes vasodilation and inhibits the production of vasoconstrictors. Finally, further research is needed to determine the optimal dosing and administration of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, as well as its potential side effects and interactions with other drugs.
合成法
The synthesis of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone involves a multi-step process that includes the reaction of 4-methylthiobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde, followed by the addition of pyrrolidine and the removal of the protecting groups. The final product is obtained after purification through column chromatography.
科学的研究の応用
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the incidence of tumors in animal models. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have potential applications in the treatment of cardiovascular disease, as it inhibits the production of vasoconstrictors and promotes vasodilation.
特性
CAS番号 |
107788-15-8 |
|---|---|
製品名 |
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone |
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC名 |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-5-17(6-4-13)25-12-16-10-14(11-18(24-2)19(16)22)9-15-7-8-21-20(15)23/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23)/b15-9+ |
InChIキー |
PQQIJMNPHIRWME-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)/C=C/3\CCNC3=O)OC)O |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
正規SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
同義語 |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl] methylidene]pyrrolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



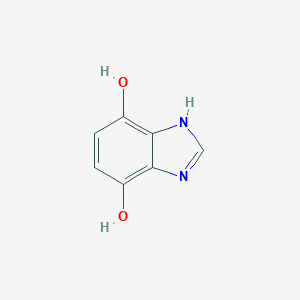
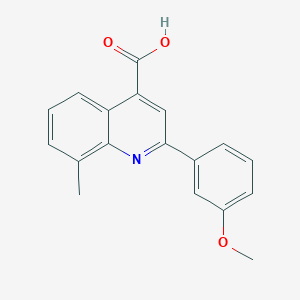
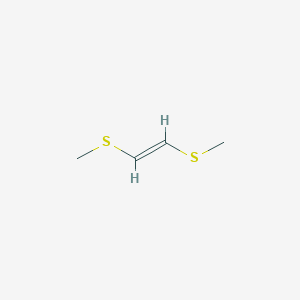
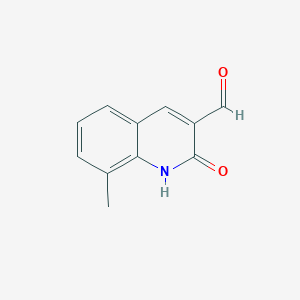
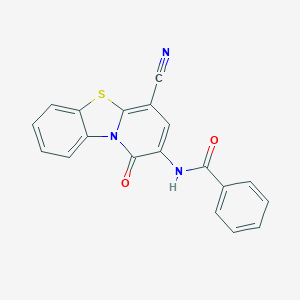
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
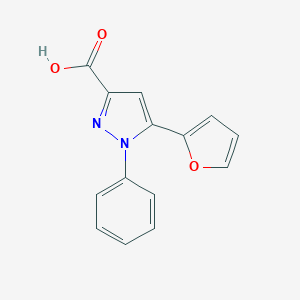

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
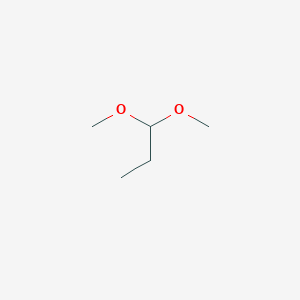

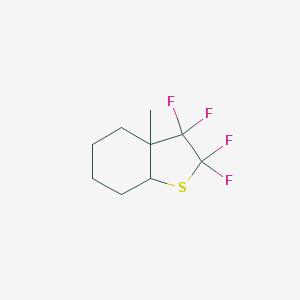
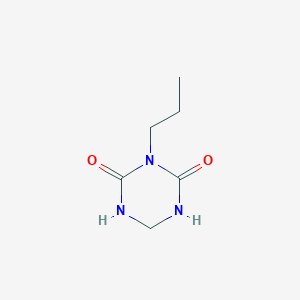
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)